molecular formula C13H19ClFNO B1341339 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride CAS No. 1170364-71-2

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Cat. No.: B1341339
CAS No.: 1170364-71-2
M. Wt: 259.75 g/mol
InChI Key: MXUIXMWQPZZGDH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl moiety, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzyl chloride and piperidine.

    Reaction: The 3-fluoro-4-methoxybenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and methoxy group on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products may include derivatives with different substituents on the benzyl ring.

    Oxidation: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives.

    Reduction: Reduction can yield various reduced forms of the piperidine ring.

Scientific Research Applications

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The fluorine atom and methoxy group can enhance the compound’s binding affinity and specificity. The piperidine ring may interact with specific binding sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-methoxy-benzyl)-piperidine
  • 3-Fluoro-4-methoxybenzyl chloride
  • 2-Fluoro-4-methoxybenzyl chloride

Uniqueness

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUIXMWQPZZGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCCN2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588837
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170364-71-2
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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